4-phenyl-N-[4-(piperidine-1-carbonyl)phenyl]butanamide
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Overview
Description
4-phenyl-N-[4-(piperidine-1-carbonyl)phenyl]butanamide is a synthetic organic compound that belongs to the class of amides It is characterized by the presence of a phenyl group, a piperidine ring, and a butanamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-phenyl-N-[4-(piperidine-1-carbonyl)phenyl]butanamide typically involves the reaction of 4-phenylbutanoic acid with 4-(piperidine-1-carbonyl)aniline. The reaction is carried out under specific conditions to ensure the formation of the desired amide bond. Common reagents used in this synthesis include coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) and catalysts like 4-dimethylaminopyridine (DMAP). The reaction is usually performed in an organic solvent such as dichloromethane or tetrahydrofuran (THF) at room temperature .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Flow chemistry techniques allow for better control over reaction parameters and can be scaled up for large-scale production .
Chemical Reactions Analysis
Types of Reactions
4-phenyl-N-[4-(piperidine-1-carbonyl)phenyl]butanamide can undergo various chemical reactions, including:
Oxidation: The phenyl groups can be oxidized to form corresponding phenolic compounds.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The amide bond can be subjected to nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions include phenolic derivatives, alcohols, and substituted amides, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
4-phenyl-N-[4-(piperidine-1-carbonyl)phenyl]butanamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.
Industry: Utilized in the development of new materials with unique properties
Mechanism of Action
The mechanism of action of 4-phenyl-N-[4-(piperidine-1-carbonyl)phenyl]butanamide involves its interaction with specific molecular targets. The piperidine ring and phenyl groups allow the compound to bind to various receptors and enzymes, modulating their activity. This interaction can lead to changes in cellular pathways, resulting in the compound’s observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- N-phenyl-4-piperidinamine
- tert-Butyl 4-(phenylamino)piperidine-1-carboxylate
- Carfentanil
Uniqueness
4-phenyl-N-[4-(piperidine-1-carbonyl)phenyl]butanamide is unique due to its specific structural features, such as the combination of a phenyl group, a piperidine ring, and a butanamide backbone. This unique structure contributes to its distinct chemical and biological properties, setting it apart from other similar compounds .
Properties
IUPAC Name |
4-phenyl-N-[4-(piperidine-1-carbonyl)phenyl]butanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O2/c25-21(11-7-10-18-8-3-1-4-9-18)23-20-14-12-19(13-15-20)22(26)24-16-5-2-6-17-24/h1,3-4,8-9,12-15H,2,5-7,10-11,16-17H2,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DZTCFZBIZUNHEE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)C2=CC=C(C=C2)NC(=O)CCCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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